4-(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone typically involves a multi-step process. One common method includes the initial formation of 4-Methoxy-3-(morpholinomethyl)benzaldehyde through the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. This intermediate is then reacted with 4-nitrophenylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-(4-morpholinyl)ethoxy)benzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde
Uniqueness
4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C19H22N4O4/c1-26-19-7-2-15(12-16(19)14-22-8-10-27-11-9-22)13-20-21-17-3-5-18(6-4-17)23(24)25/h2-7,12-13,21H,8-11,14H2,1H3/b20-13+ |
InChI Key |
QPZPLMSLPKXGCO-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])CN3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.